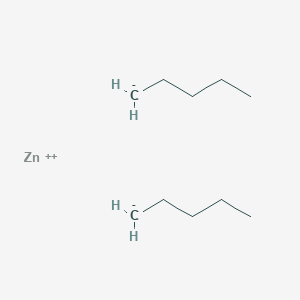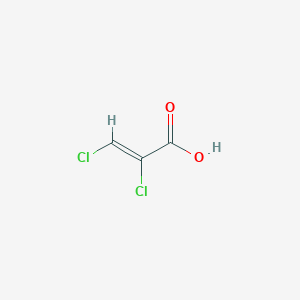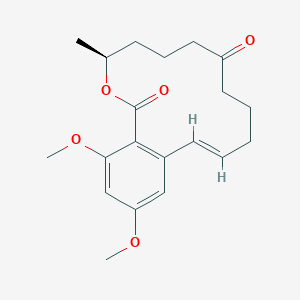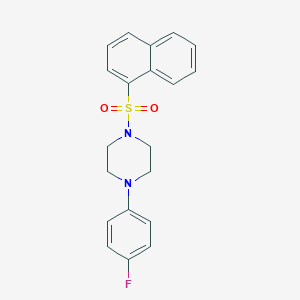
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid, also known as MTA, is a small molecule compound that has been used in various scientific research studies. MTA has been studied for its potential therapeutic applications in cancer treatment, as well as its role in regulating gene expression.
作用机制
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is believed to exert its therapeutic effects through a variety of mechanisms. One mechanism is the inhibition of histone deacetylases, which can lead to changes in gene expression patterns. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can induce apoptosis and inhibit cell growth. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to regulate gene expression, which can have a variety of downstream effects. In addition, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins that are important for cell survival.
实验室实验的优点和局限性
One advantage of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its relatively simple synthesis method. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is also a small molecule compound, which makes it easier to study in vitro. However, one limitation of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its potential toxicity. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to be toxic to some cell types, which can limit its use in certain experiments.
未来方向
There are many future directions for research on 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid. One area of research is the development of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid analogs that have improved therapeutic properties. Another area of research is the identification of specific cancer types that are most responsive to 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid treatment. In addition, further research is needed to understand the mechanisms by which 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid regulates gene expression and induces apoptosis in cancer cells. Overall, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has shown promise as a potential therapeutic agent in cancer treatment, and further research is needed to fully understand its potential.
合成方法
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride in the presence of a catalyst. Other methods include the reaction of 4-methyl-2-thiazolamine with phthalic acid or phthalic acid anhydride in the presence of a dehydrating agent. The synthesis of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is relatively simple and can be performed in a laboratory setting.
科学研究应用
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been studied for its role in regulating gene expression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
属性
产品名称 |
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid |
|---|---|
分子式 |
C13H12N2O3S |
分子量 |
276.31 g/mol |
IUPAC 名称 |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7-3-4-9(12(17)18)10(5-7)11(16)15-13-14-8(2)6-19-13/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
InChI 键 |
QTUAKCYQADXTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)

![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)








